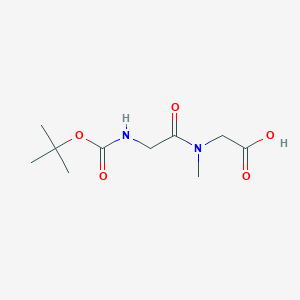

Boc-Gly-Sar-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)11-5-7(13)12(4)6-8(14)15/h5-6H2,1-4H3,(H,11,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYXZTSJRJLBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450546 | |

| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133498-97-2 | |

| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of Boc-Gly-Sar-OH?

An In-depth Technical Guide to the Structure and Synthesis of Boc-Gly-Sar-OH

Introduction

This compound is a dipeptide derivative of significant interest in the fields of medicinal chemistry and drug development. Comprising N-terminally protected glycine (Boc-Gly) and sarcosine (Sar, N-methylglycine), this molecule serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics. Its N-methylated backbone, conferred by the sarcosine residue, can enhance metabolic stability and influence the conformational properties of the resulting peptides. This guide provides a comprehensive overview of the structure, properties, and a representative synthetic protocol for this compound.

Chemical Structure and Properties

This compound consists of a glycine residue whose amino group is protected by a tert-butoxycarbonyl (Boc) group, linked via a peptide bond to a sarcosine residue. The sarcosine provides a free carboxylic acid at the C-terminus.

IUPAC Name: 2-((2-((tert-butoxycarbonyl)amino)acetyl)(methyl)amino)acetic acid

Chemical Structure:

The structure is a linear peptide with the sequence Boc-Gly-Sar. The Boc group is attached to the nitrogen of glycine, and the carboxyl group of glycine is connected to the nitrogen of sarcosine.

Physicochemical Properties

The key quantitative data for this compound and its constituent protected amino acids are summarized in the table below for comparative analysis.

| Property | This compound | Boc-Gly-OH | Boc-Sar-OH |

| CAS Number | 133498-97-2[1] | 4530-20-5 | 13734-36-6[2] |

| Molecular Formula | C10H18N2O5 | C7H13NO4[3] | C8H15NO4[4] |

| Molecular Weight | 246.26 g/mol [1] | 175.18 g/mol [3] | 189.21 g/mol [2] |

| Appearance | White to off-white solid | Powder or crystals | White to off-white crystalline powder[5] |

| Melting Point (°C) | Not available | 86-89 | 88-90[2] |

| Solubility | Not available | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[6] | Soluble in DMF, DCM, methanol, ethanol; sparingly soluble in water[5] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the activation of the carboxylic acid of Boc-Gly-OH and its subsequent reaction with the secondary amine of sarcosine.

Materials and Reagents

-

Boc-Gly-OH

-

Sarcosine (N-methylglycine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU

-

N-Hydroxysuccinimide (NHS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Hydrochloric acid (HCl), 1 M aqueous solution

Synthesis Procedure

-

Activation of Boc-Gly-OH:

-

Dissolve Boc-Gly-OH (1.0 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the cooled solution while stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

In a separate flask, dissolve sarcosine (1.2 equivalents) in a saturated aqueous solution of sodium bicarbonate.

-

Filter the activated ester solution from step 1 to remove the DCU precipitate.

-

Slowly add the filtrate (the activated Boc-Gly-OSu ester in DMF) to the sarcosine solution with vigorous stirring.

-

Let the reaction proceed overnight at room temperature.

-

-

Work-up and Purification:

-

Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

-

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the solution-phase synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-Gly-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gly-Sar-OH, or tert-butoxycarbonyl-glycyl-sarcosine, is a protected dipeptide of increasing interest in the fields of medicinal chemistry and drug development. Its structure, incorporating a Boc-protected glycine residue and a sarcosine (N-methylglycine) residue, offers unique physicochemical properties that are advantageous for various applications, including its use as a cleavable linker in Antibody-Drug Conjugates (ADCs). The presence of the N-methylated sarcosine can enhance proteolytic stability, a desirable characteristic for drug delivery systems. This guide provides a comprehensive overview of the available technical information on the chemical properties and stability of this compound, intended to support researchers and developers in its application.

Chemical Properties

The fundamental chemical properties of this compound are summarized below. While specific experimental data for the combined molecule is limited in publicly accessible literature, properties can be reliably estimated from its constituent parts, Boc-Gly-OH and Boc-Sar-OH.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Calculated/Estimated) | Boc-Gly-OH[1][2][3][4][5][6][7][8] | Boc-Sar-OH[9][10][11][12] |

| Molecular Formula | C11H20N2O5 | C7H13NO4 | C8H15NO4 |

| Molecular Weight | 260.29 g/mol | 175.18 g/mol | 189.21 g/mol |

| Appearance | White to off-white solid (Expected) | White to off-white powder or crystals | White to off-white crystalline powder |

| Melting Point | Not available | 86-89 °C | 88-90 °C |

| Solubility | Expected to be soluble in DMSO and other polar organic solvents. | Soluble in DMSO (100 mg/mL).[7] | Soluble in DMSO (200 mg/mL).[10][13] Sparingly soluble in water. Soluble in DMF, DCM, methanol, ethanol.[10] |

| pKa | Not available | Not available | Not available |

Synthesis and Purification

A standard approach to the synthesis of this compound involves the coupling of Boc-Gly-OH to a sarcosine derivative, followed by deprotection if necessary. A representative solution-phase synthesis protocol is outlined below.

Experimental Protocol: Solution-Phase Synthesis of this compound

Objective: To synthesize this compound by coupling Boc-Glycine with Sarcosine methyl ester, followed by saponification.

Materials:

-

Boc-Glycine (Boc-Gly-OH)

-

Sarcosine methyl ester hydrochloride (H-Sar-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

Step 1: Coupling of Boc-Gly-OH and H-Sar-OMe

-

Dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Add H-Sar-OMe·HCl (1.0 eq) and DIPEA (2.2 eq) to the solution and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

-

Combine the filtrate and washes, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Sar-OMe.

Step 2: Saponification of Boc-Gly-Sar-OMe

-

Dissolve the crude Boc-Gly-Sar-OMe in a mixture of THF and water.

-

Cool the solution to 0 °C and add LiOH (1.5 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude this compound by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate/hexanes to afford the pure product.[14][15]

Stability Profile

The stability of this compound is a critical parameter for its storage and application, particularly in the context of drug development where linker stability is paramount.

pH Stability

-

Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to its removal, yielding Gly-Sar-OH.[5] The peptide bond itself is relatively stable to acid-catalyzed hydrolysis under mild conditions, but prolonged exposure to strong acids and high temperatures can lead to cleavage.[16]

-

Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions.[5] The amide bond is also more resistant to hydrolysis under these conditions compared to acidic environments, although hydrolysis can occur at elevated temperatures and extreme pH.[16]

Thermal Stability

While specific data for this compound is not available, studies on similar Boc-protected amino acids and peptides indicate that thermal degradation can occur at elevated temperatures, often leading to the loss of the Boc group.

Enzymatic Stability

The presence of the N-methylated sarcosine residue is expected to confer a degree of resistance to enzymatic degradation by proteases. Many proteases have specificity for peptide bonds involving L-amino acids with a free N-H group for hydrogen bonding within the active site. The N-methylation in sarcosine disrupts this hydrogen bonding capability, potentially hindering enzymatic cleavage of the Gly-Sar bond.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the characterization and purity assessment of this compound.

Table 2: Analytical Methodologies

| Technique | Expected Observations |

| 1H NMR | Characteristic signals for the Boc group (singlet, ~1.4 ppm), the glycine α-protons, the sarcosine α-protons, and the N-methyl protons of sarcosine.[4][7] |

| 13C NMR | Resonances corresponding to the carbonyl carbons of the Boc group and the peptide backbone, the quaternary carbon and methyl carbons of the Boc group, and the α-carbons and N-methyl carbon of the amino acid residues.[2] |

| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]+ and/or sodiated adduct [M+Na]+ should be observed. Fragmentation may show loss of the Boc group or cleavage of the peptide bond.[17] |

| HPLC | A single major peak on a reversed-phase column (e.g., C18) using a gradient of acetonitrile in water with an additive like TFA.[16] |

Application as a Cleavable ADC Linker

This compound is described as a cleavable linker for use in Antibody-Drug Conjugates (ADCs).[18] In this context, the dipeptide moiety serves as a substrate for lysosomal proteases, such as Cathepsin B, leading to the release of the cytotoxic payload within the target cancer cell.

The general mechanism for protease-cleavable dipeptide linkers involves:

-

ADC binding to the target antigen on the cell surface.

-

Internalization of the ADC-antigen complex into an endosome.

-

Trafficking to the lysosome.

-

Enzymatic cleavage of the dipeptide linker by lysosomal proteases.

-

Release of the drug payload inside the cell.[19][20][21][22]

The Gly-Sar linkage is a potential site for proteolytic cleavage, although the N-methylation of sarcosine may influence the rate and specificity of this cleavage.

Conclusion

This compound is a valuable building block in peptide chemistry with promising applications in drug delivery, particularly as a component of cleavable linkers in ADCs. Its chemical properties are largely dictated by the Boc protecting group and the N-methylated sarcosine residue. While specific experimental data for the combined molecule is not extensively available, its behavior can be reasonably predicted from related compounds. Further research into its detailed stability profile and enzymatic cleavage kinetics would be beneficial for its broader application in the development of novel therapeutics.

References

- 1. Boc-Gly-OH = 99.0 T 4530-20-5 [sigmaaldrich.com]

- 2. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BOC-Glycine, CAS No. 4530-20-5 - iChemical [ichemical.com]

- 4. Boc-Gly-OH | CAS#:4530-20-5 | Chemsrc [chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. BOC-Glycine | 4530-20-5 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Boc-Gly-OH [chembk.com]

- 9. BOC-SAR-OH | 13734-36-6 [chemicalbook.com]

- 10. Boc-Sar-OH - SRIRAMCHEM [sriramchem.com]

- 11. peptide.com [peptide.com]

- 12. Boc-Sar-OH, 13734-36-6, Unusual Amino Acids, P3 BioSystems [p3bio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. nbinno.com [nbinno.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 22. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide to the Synthesis and Purification of Boc-Gly-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the dipeptide Boc-Gly-Sar-OH, a valuable building block in peptide chemistry and drug development. The methodologies outlined below are based on established principles of solution-phase peptide synthesis, offering a robust approach for obtaining high-purity this compound. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overview of Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is presented in Table 1. This data is essential for the planning and execution of the synthesis and purification steps.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | White powder or crystals | 4530-20-5 |

| Sarcosine methyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 | White powder | 13515-93-0 |

| This compound | C₁₀H₁₈N₂O₅ | 246.26 | Expected to be a white solid | 941296-80-6 |

Synthetic Strategy and Workflow

The synthesis of this compound is proposed via a solution-phase approach, which involves two main stages: the coupling of N-terminally protected Boc-Glycine (Boc-Gly-OH) with the methyl ester of Sarcosine, followed by the saponification of the resulting dipeptide ester to yield the final carboxylic acid. This strategy is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Boc-Gly-OH | ≥99.0% | Sigma-Aldrich |

| Sarcosine methyl ester hydrochloride | ≥98% | Commercially Available |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | ≥98% | Commercially Available |

| DIEA (N,N-Diisopropylethylamine) | ≥99% | Sigma-Aldrich |

| DMF (N,N-Dimethylformamide) | Anhydrous | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Lithium Hydroxide (LiOH) | Reagent Grade | Sigma-Aldrich |

| Tetrahydrofuran (THF) | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Step 1: Synthesis of Boc-Gly-Sar-OMe

This procedure details the coupling of Boc-Gly-OH with sarcosine methyl ester.

-

Preparation of Sarcosine Methyl Ester Free Base:

-

In a round-bottom flask, dissolve sarcosine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIEA (2.0 eq) dropwise to neutralize the hydrochloride salt. The formation of triethylammonium chloride may be observed as a precipitate.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Boc-Gly-OH (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.

-

Add DIEA (2.0 eq) to this solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Add the activated Boc-Gly-OH solution to the neutralized sarcosine methyl ester solution.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Sar-OMe.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Step 2: Saponification of Boc-Gly-Sar-OMe to this compound

This procedure describes the hydrolysis of the methyl ester to yield the final product.

-

Hydrolysis Reaction:

-

Dissolve the purified Boc-Gly-Sar-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C.

-

Add a solution of lithium hydroxide (1.5 eq) in water dropwise.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

-

-

Work-up and Purification:

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by recrystallization or preparative HPLC.

-

Purification and Characterization

The purification of the final product is crucial to ensure its suitability for downstream applications. The following diagram illustrates a general purification and analysis workflow.

In-Depth Technical Guide to Boc-Gly-Sar-OH: A Key Component in Advanced Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-Glycyl-Sarcosine, commonly known as Boc-Gly-Sar-OH, a critical building block for researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, applications, and the methodologies relevant to its use in sophisticated therapeutic systems.

Core Data Presentation

For clarity and ease of comparison, the fundamental quantitative data for this compound is summarized in the table below.

| Property | Value |

| CAS Number | 133498-97-2 |

| Molecular Weight | 246.26 g/mol |

| Molecular Formula | C₁₀H₁₈N₂O₅ |

Application in Drug Development: A Cleavable ADC Linker

This compound is primarily utilized as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a revolutionary class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug.

The linker component is a critical determinant of the ADC's efficacy and safety. Cleavable linkers are designed to be stable in the bloodstream and only release the cytotoxic payload upon reaching the target cancer cells. This targeted release is achieved by exploiting the unique physiological conditions of the tumor microenvironment or the intracellular environment of cancer cells.

While specific experimental protocols for the synthesis and cleavage of this compound are not extensively detailed in publicly available literature, the general principles of peptide synthesis and linker cleavage mechanisms provide a foundational understanding.

Experimental Protocols: A Generalized Approach

The synthesis of dipeptides like this compound and their subsequent use in forming larger bioconjugates involves well-established methodologies in peptide chemistry.

General Peptide Synthesis Workflow

The synthesis of a peptide linker like this compound typically follows a series of controlled chemical reactions to form a peptide bond between the constituent amino acids, in this case, glycine and sarcosine, with the N-terminus of glycine protected by a tert-Butoxycarbonyl (Boc) group.

Antibody-Drug Conjugation and Payload Release

Once synthesized, the this compound linker can be conjugated to an antibody and a cytotoxic drug. The Boc protecting group is typically removed to expose a reactive amine for conjugation. The cleavage of the linker at the target site is a critical step for the ADC's mechanism of action.

The cleavage mechanism for peptide-based linkers like this compound is often enzymatic. Proteases that are overexpressed in the tumor microenvironment or within cancer cell lysosomes can recognize and cleave the peptide bond, leading to the release of the potent cytotoxic drug. This targeted activation minimizes off-target toxicity, a significant advantage over traditional chemotherapy.

This technical guide serves as a foundational resource for understanding the properties and applications of this compound. For specific experimental details, researchers are encouraged to consult specialized literature in peptide synthesis and ADC development.

A Technical Guide to Solubility in Organic Solvents for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of solubility in organic solvents, a critical parameter in the drug development pipeline. From understanding the theoretical underpinnings to practical experimental determination and strategic solvent selection, this document offers essential information for scientists working on formulation, purification, and chemical synthesis.

Core Concepts in Organic Solvent Solubility

The solubility of a solid in a liquid solvent is the maximum concentration of the solute that can dissolve in the solvent at a given temperature to form a saturated solution. In the context of drug development, the principle of "like dissolves like" is a fundamental starting point. This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1] The overall polarity of an organic molecule is a balance between its non-polar hydrocarbon structure and the presence of polar functional groups containing electronegative atoms like oxygen and nitrogen.[2]

Several factors influence the solubility of an active pharmaceutical ingredient (API) in an organic solvent:

-

Molecular Structure: The size, shape, and functional groups of the solute and solvent molecules determine the types and strengths of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding).

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship is not universal and should be determined experimentally for each solute-solvent system.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid phase before and after solubility experiments.

-

Purity of Solute and Solvent: Impurities can significantly affect solubility measurements.

Quantitative Solubility Data

The following tables provide a summary of solubility data for representative pharmaceutical compounds in various organic solvents. It is important to note that solubility is temperature-dependent, and the data presented here is typically at or near room temperature unless otherwise specified. For a comprehensive collection of solubility data, resources such as the IUPAC-NIST Solubility Data Series and databases like BigSolDB are recommended.[3][4]

Table 1: Properties of Common Organic Solvents

| Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |

| Acetone | C₃H₆O | 58.08 | 56.2 | 0.786 | 20.7 |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 0.786 | 37.5 |

| Benzene | C₆H₆ | 78.11 | 80.1 | 0.879 | 2.28 |

| 1-Butanol | C₄H₁₀O | 74.12 | 117.6 | 0.81 | 17.8 |

| Chloroform | CHCl₃ | 119.38 | 61.7 | 1.498 | 4.81 |

| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 | 0.779 | 2.02 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.326 | 9.08 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 | 36.7 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.092 | 47 |

| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 | 24.6 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.895 | 6 |

| Heptane | C₇H₁₆ | 100.20 | 98 | 0.684 | 1.92 |

| Hexane | C₆H₁₄ | 86.18 | 69 | 0.655 | 1.88 |

| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | 32.7 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.886 | 7.6 |

| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 2.38 |

Data sourced from various chemical property databases.

Table 2: Solubility of Selected APIs in Organic Solvents at 298.15 K (25 °C)

| API | Solvent | Solubility (mol/L) | Solubility (g/L) |

| Acetaminophen | Ethanol | 0.53 | 80.0 |

| Acetaminophen | Acetone | 0.38 | 57.4 |

| Acetaminophen | Chloroform | 0.03 | 4.5 |

| Ibuprofen | Methanol | 1.94 | 400.0 |

| Ibuprofen | Acetone | 3.88 | 800.0 |

| Ibuprofen | Hexane | 0.24 | 50.0 |

| Sulfadiazine | Methanol | 0.003 | 0.75 |

| Sulfadiazine | Acetone | 0.012 | 3.0 |

| Sulfadiazine | Dioxane | 0.008 | 2.0 |

Note: This is a representative, not exhaustive, list. Solubility values can vary based on experimental conditions and polymorph form.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] The following protocol is a generalized procedure based on guidelines from the OECD (Organisation for Economic Co-operation and Development).[3]

Objective: To determine the saturation concentration of a solid compound in an organic solvent at a specific temperature.

Materials:

-

Analyte (solid compound of interest), pulverized if necessary

-

Solvent of interest (analytical grade or higher)

-

Glass flasks or vials with tight-fitting caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Procedure:

-

Preparation:

-

Ensure the solvent is pre-saturated with itself if it is a mixed solvent system to maintain equilibrium.

-

Bring the solvent and all equipment to the desired experimental temperature.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a flask. The excess should be sufficient to ensure that a solid phase remains at equilibrium. A preliminary test can help estimate the required amount.[3]

-

Add a known volume or mass of the solvent to the flask.

-

-

Equilibration:

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker and agitate. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause foaming or splashing.

-

The equilibration time can vary significantly depending on the compound and solvent. It is crucial to establish that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution becomes constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the samples at a sufficient speed and for a duration that ensures all solid particles are pelleted.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter that is compatible with the solvent and does not adsorb the solute. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the solute.

-

A calibration curve prepared with standard solutions of the analyte of known concentrations must be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Report the solubility in appropriate units (e.g., mg/mL, mol/L) and specify the temperature of the experiment.

-

Solvent Selection in Drug Development

Choosing the right solvent is a critical decision in pharmaceutical manufacturing, impacting safety, efficacy, and compliance. The selection process involves balancing several factors, including regulatory requirements, safety considerations, purity, and environmental impact.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate organic solvent in a drug development context.

Caption: A logical workflow for the selection of organic solvents in drug development.

Experimental Workflow for Solubility Screening

A typical experimental workflow for screening the solubility of a compound in multiple solvents is depicted below.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-Gly-Sar-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-tert-butyloxycarbonyl-glycylsarcosine (Boc-Gly-Sar-OH) as a strategic building block in solid-phase peptide synthesis (SPPS). The incorporation of the Glycyl-Sarcosine (Gly-Sar) motif into peptides is of significant interest in drug discovery and development due to its ability to confer enhanced stability against enzymatic degradation. This guide will delve into the mechanism of action, experimental protocols, and data-driven insights for the effective utilization of this dipeptide in the synthesis of novel peptide-based therapeutics.

The Core Significance of the Gly-Sar Moiety: A Shield Against Degradation

The primary "mechanism of action" of incorporating a Gly-Sar linkage into a peptide sequence lies in its inherent resistance to enzymatic cleavage. Sarcosine (Sar), or N-methylglycine, is an N-methylated amino acid. The presence of a methyl group on the nitrogen atom of the peptide bond sterically hinders the approach of proteases, which would otherwise readily cleave a standard Gly-Gly bond. This increased stability extends the in vivo half-life of peptide drug candidates, a critical factor in improving their pharmacokinetic profiles and therapeutic efficacy.[1]

Peptides containing the Gly-Sar sequence are also recognized as substrates for peptide transporters, such as PEPT1 and PEPT2.[1] This property can be leveraged for targeted drug delivery to specific tissues expressing these transporters. Therefore, this compound serves as a valuable building block for designing peptides with enhanced stability and targeted delivery potential.

Challenges in the Synthesis of Sarcosine-Containing Peptides

The very feature that provides enzymatic stability—the N-methyl group—also presents a significant challenge during peptide synthesis. The steric hindrance at the secondary amine of sarcosine can lead to slower and less efficient coupling reactions compared to standard amino acids.[2] This can result in incomplete couplings, leading to the formation of deletion sequences and a lower purity of the final crude peptide.[2]

To overcome these challenges, several strategies are employed:

-

Use of Stronger Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient for efficient coupling to N-methylated amino acids. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[2][3]

-

Extended Reaction Times and Elevated Temperatures: To drive the coupling reaction to completion, longer reaction times (e.g., 4 hours to overnight) and moderate heating can be beneficial.[2]

-

Double Coupling: Performing the coupling step twice for the sarcosine residue or the amino acid being coupled to it can significantly improve the incorporation efficiency.[2]

Data Presentation: Representative Yields in SPPS

| Parameter | Value | Notes |

| Resin Substitution Level | 0.4 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS. |

| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by a qualitative test such as the Kaiser test. |

| Coupling Efficiency (N-methylated Residue) | ~95-98% | Often requires double coupling or the use of optimized, stronger coupling reagents. |

| Overall Crude Peptide Yield | 50 - 70% | Highly dependent on the peptide length and the number of challenging couplings. |

| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is typically required to remove deletion and other side-product sequences. |

| Final Purified Peptide Yield | 15 - 35% | Post-purification yield, which can be lower for longer or more complex peptides. |

Experimental Protocols

This section provides a detailed, generalized protocol for the incorporation of the this compound dipeptide into a peptide sequence using manual Boc-based solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Appropriate resin (e.g., Merrifield or PAM resin pre-loaded with the C-terminal amino acid)

-

Boc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (for Fmoc chemistry if used for comparison or specific steps)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Diethyl ether

Stepwise Synthesis Cycle

The following steps describe a single cycle of deprotection and coupling.

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with DMF (3 x 10 mL/g of resin).

-

Swell the resin in DCM for 30-60 minutes, followed by DMF for 30-60 minutes.

-

Treat the resin with a solution of 50% TFA in DCM (v/v) for 30 minutes to remove the Boc protecting group.[4]

-

Wash the resin thoroughly with DCM (3x), followed by DMF (3x).[4]

-

Wash the resin with DMF (3 x 10 mL/g of resin).

-

Add a solution of 10% DIEA in DMF (v/v) and agitate for 5 minutes. Repeat this step.[3]

-

Wash the resin with DMF (5 x 10 mL/g of resin).

-

Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated this compound solution to the neutralized resin.

-

Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For challenging couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (which will be negative for the secondary amine of sarcosine) or a more specific test for secondary amines like the chloranil test.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

-

(Optional) Double Coupling: If the monitoring test indicates incomplete coupling, repeat steps 2-5.

-

To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride/DIEA/DMF.

-

Agitate for 30 minutes and then wash the resin with DMF and DCM.

Cleavage and Deprotection

-

After the final coupling and deprotection cycle, wash the resin thoroughly with DMF and DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for Boc-SPPS is 95% TFA, 2.5% TIS, and 2.5% water.

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis and the rationale for using this compound.

Caption: Mechanism of this compound coupling in SPPS.

Caption: General workflow for SPPS using this compound.

Conclusion

The use of this compound as a dipeptide building block in solid-phase peptide synthesis is a powerful strategy for introducing a site of enzymatic stability within a peptide sequence. While the N-methylated nature of sarcosine presents synthetic challenges that necessitate optimized coupling protocols, the potential benefits in terms of improved pharmacokinetic properties of the final peptide often outweigh these difficulties. By employing robust coupling reagents, appropriate reaction conditions, and careful monitoring, researchers can successfully incorporate this valuable motif into their peptide candidates, paving the way for the development of more stable and effective peptide-based drugs.

References

An In-depth Technical Guide to Spectral Data (NMR, MS, IR) for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of three pivotal analytical techniques in drug discovery and development: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It delves into the core principles of each technique, offering detailed experimental protocols and summarizing quantitative data in accessible formats. Furthermore, this guide illustrates key experimental workflows and signaling pathways using Graphviz diagrams to provide clear, visual representations of complex processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Molecular Structure

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing rich information about the chemical environment of individual atoms. In drug development, it is instrumental in confirming the structure of newly synthesized compounds, determining purity, and studying drug-receptor interactions.

Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts

The chemical shift (δ) in NMR is a measure of the resonance frequency of a nucleus relative to a standard, and it is highly dependent on the electronic environment of the nucleus.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Alkane (R-CH₃, R₂CH₂, R₃CH) | 0.9 - 1.7 | 5 - 45 |

| Alkyne (RC≡CH) | 2.0 - 3.0 | 65 - 90 |

| Alkene (C=C-H) | 4.5 - 6.5 | 100 - 150 |

| Aromatic (Ar-H) | 6.5 - 8.5 | 110 - 160 |

| Alcohol (R-OH) | 0.5 - 5.0 (variable) | 50 - 90 |

| Ether (R-O-CH) | 3.3 - 4.5 | 50 - 80 |

| Aldehyde (RCHO) | 9.5 - 10.5 | 190 - 205 |

| Ketone (R₂C=O) | 2.0 - 2.5 (α-protons) | 205 - 220 |

| Carboxylic Acid (RCOOH) | 10.0 - 13.0 (variable) | 170 - 185 |

| Ester (RCOOR') | 2.0 - 2.5 (α-protons), 3.5 - 4.5 (O-CH) | 170 - 185 |

| Amine (R-NH₂) | 0.5 - 4.0 (variable) | 30 - 65 |

| Amide (RCONH₂) | 5.0 - 8.5 (variable) | 165 - 180 |

Note: Chemical shifts are approximate and can be influenced by solvent, temperature, and neighboring functional groups.[1][2][3][4]

Experimental Protocols

The COSY experiment is a homonuclear 2D NMR technique that reveals scalar couplings between protons, typically through two or three bonds. This is crucial for identifying connected spin systems within a molecule.[5][6]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is homogeneous and free of particulate matter.

-

Instrument Setup:

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Obtain a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p).

-

-

COSY Experiment Parameters:

-

Load a standard COSY pulse program (e.g., cosygpqf).

-

Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

-

Set the number of data points in the direct dimension (TD2) to 1K or 2K.

-

Set the number of increments in the indirect dimension (TD1) to 256 or 512.

-

Set the number of scans (NS) per increment (typically 2 to 16, depending on sample concentration).

-

The relaxation delay (d1) is typically set to 1-2 seconds.

-

-

Data Acquisition: Start the acquisition.

-

Data Processing:

-

Apply a sine-bell or squared sine-bell window function in both dimensions.

-

Perform a two-dimensional Fourier transform.

-

Phase the spectrum if necessary (for phase-sensitive COSY).

-

Symmetrize the spectrum to reduce artifacts.

-

qNMR is a powerful method for determining the purity of active pharmaceutical ingredients (APIs) and other compounds without the need for a specific reference standard of the analyte.[7][8][9][10][11] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12]

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte (e.g., 10 mg).

-

Accurately weigh a known amount of a certified internal standard (IS) with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.

-

Dissolve both the analyte and the IS in a known volume of a deuterated solvent in an NMR tube.

-

-

Instrument Setup:

-

Ensure the spectrometer is properly calibrated.

-

Lock and shim the instrument.

-

-

qNMR Experiment Parameters:

-

Use a standard 1D proton pulse program.

-

Crucially, set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of any proton to be integrated. This ensures complete relaxation and accurate integration.

-

Set the number of scans (NS) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[13]

-

Ensure a sufficient number of data points (TD) for good digital resolution.

-

-

Data Acquisition and Processing:

-

Acquire the spectrum.

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate the selected, well-resolved signals of both the analyte and the internal standard.

-

-

Purity Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity_IS = Purity of the internal standard

-

Mandatory Visualization: NMR in Drug Discovery Workflow

Caption: Workflow of NMR applications in the drug discovery and development pipeline.

Mass Spectrometry (MS): Weighing the Molecules

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable in drug development for molecular weight determination, structural elucidation through fragmentation analysis, and quantitative bioanalysis.

Data Presentation: Common Fragmentation Patterns in Drug Molecules

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques. The resulting fragmentation patterns are often characteristic of specific functional groups or structural motifs.

| Drug Class/Moiety | Common Fragmentation Pathways and Characteristic Ions (m/z) |

| Benzodiazepines | Cleavage of the diazepine ring, loss of substituents on the phenyl rings. Characteristic fragments often arise from the benzoyl cation (m/z 105) and related structures.[1][14][15][16][17] |

| Opioids (e.g., Morphine derivatives) | Fragmentation is often directed by the piperidine ring and the aromatic systems. Common losses include water from hydroxyl groups and cleavage of ether linkages.[2][12][18] |

| Cocaine and Metabolites | Major fragments at m/z 182 (loss of benzoic acid) and m/z 82 (tropylium ion from the tropane core).[19][20][21][22][23] |

| Steroids | Dominated by losses of water from hydroxyl groups. Cleavage of the D-ring and the side chain are also common.[10][21] |

| Alcohols | Loss of water (M-18). Alpha-cleavage next to the oxygen atom. |

| Ketones/Aldehydes | Alpha-cleavage to form acylium ions (R-C≡O⁺). McLafferty rearrangement if a gamma-hydrogen is present. |

| Esters | Alpha-cleavage and McLafferty rearrangement. Characteristic ions from the acyl and alkoxy portions. |

| Amines | Alpha-cleavage is a dominant pathway, leading to the formation of a stable iminium ion. The molecular ion peak is often odd for compounds containing an odd number of nitrogen atoms (Nitrogen Rule). |

Experimental Protocol: LC-MS/MS for Drug Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in biological matrices.[4][24][25][26]

Methodology:

-

Sample Preparation:

-

Collect biological samples (e.g., plasma, urine, liver microsomes).

-

Perform protein precipitation (e.g., with acetonitrile or methanol) to remove large proteins.

-

Centrifuge the sample and collect the supernatant.

-

Further sample clean-up can be performed using solid-phase extraction (SPE) if necessary.

-

-

LC Separation:

-

Inject the prepared sample onto an appropriate HPLC or UHPLC column (e.g., C18 for reversed-phase chromatography).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

MS/MS Detection:

-

The eluent from the LC is directed into the mass spectrometer's ion source (typically ESI).

-

Full Scan (MS1): Acquire a full scan mass spectrum to detect the precursor ions of the parent drug and potential metabolites.

-

Product Ion Scan (MS2): Perform data-dependent acquisition where the most intense ions from the MS1 scan are automatically selected for fragmentation (e.g., by collision-induced dissociation - CID) and their product ion spectra are recorded.

-

-

Data Analysis:

-

Compare the retention times and mass spectra of the parent drug in the sample to a reference standard.

-

Identify potential metabolites by looking for expected mass shifts from the parent drug corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

-

Analyze the fragmentation patterns of the potential metabolites to confirm their structures.

-

Mandatory Visualization: Drug Metabolism Pathway

Caption: General pathways of drug metabolism in the body.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of chemical bonds present, making IR a valuable tool for functional group identification.

Data Presentation: Characteristic IR Absorption Frequencies

The position of an absorption band in an IR spectrum is typically given in wavenumbers (cm⁻¹).

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2850 - 3000 | Strong |

| Alkene | =C-H stretch | 3010 - 3100 | Medium |

| C=C stretch | 1620 - 1680 | Variable | |

| Alkyne | ≡C-H stretch | ~3300 | Strong, sharp |

| C≡C stretch | 2100 - 2260 | Variable, sharp | |

| Aromatic | =C-H stretch | 3000 - 3100 | Variable |

| C=C stretch | 1400 - 1600 | Variable | |

| Alcohol/Phenol | O-H stretch (H-bonded) | 3200 - 3600 | Strong, broad |

| Ether | C-O stretch | 1000 - 1300 | Strong |

| Aldehyde | C=O stretch | 1720 - 1740 | Strong |

| Ketone | C=O stretch | 1705 - 1725 | Strong |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |

| C=O stretch | 1700 - 1730 | Strong | |

| Ester | C=O stretch | 1730 - 1750 | Strong |

| Amine | N-H stretch | 3300 - 3500 | Medium |

| Amide | N-H stretch | 3100 - 3500 | Medium |

| C=O stretch | 1630 - 1690 | Strong | |

| Nitrile | C≡N stretch | 2220 - 2260 | Medium, sharp |

Note: Intensities are described as strong (s), medium (m), weak (w), variable (v), and broad.[7][9][14][19][27]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a popular sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond, germanium, or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Application:

-

Solids: Place a small amount of the solid powder directly onto the ATR crystal.

-

Liquids: Place a drop of the liquid sample onto the ATR crystal.

-

-

Pressure Application:

-

Use the instrument's pressure arm to press the sample firmly against the ATR crystal. Good contact is essential for obtaining a high-quality spectrum.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and other spectral manipulations as needed.

-

Mandatory Visualization: High-Throughput Screening (HTS) Workflow

Caption: A generalized workflow for high-throughput screening in drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility-Orbitrap Mass Spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 7. Development of In-House Quantitative Nuclear Magnetic Resonance (qNMR) Capabilities for the Agnostic Purity Analysis of Active Pharmaceutical Ingredients and Their Intermediates, 01-R6418 | Southwest Research Institute [swri.org]

- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

- 10. usp.org [usp.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. magritek.com [magritek.com]

- 14. Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. dl.astm.org [dl.astm.org]

- 21. researchgate.net [researchgate.net]

- 22. journal-imab-bg.org [journal-imab-bg.org]

- 23. academic.oup.com [academic.oup.com]

- 24. bioagilytix.com [bioagilytix.com]

- 25. HPLC-MS/MS in drug metabolism and pharmacokinetic screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Potential Applications of Boc-Gly-Sar-OH in Biochemistry and Drug Development

Abstract: The dipeptide derivative N-tert-butyloxycarbonyl-glycylsarcosine (Boc-Gly-Sar-OH) is a specialized building block in peptide chemistry. Its intrinsic properties, conferred by the N-methylated sarcosine residue, offer significant advantages in overcoming the common pharmacokinetic hurdles associated with peptide-based therapeutics. This technical guide provides an in-depth analysis of the potential applications of this compound, focusing on its role in creating stabilized peptidomimetics and its emerging utility in the architecture of cleavable linkers for Antibody-Drug Conjugates (ADCs). Detailed experimental protocols, quantitative data, and conceptual workflows are presented to inform researchers, scientists, and drug development professionals on leveraging this compound for advanced biochemical applications.

Physicochemical Properties and Structure

This compound is an N-terminally protected dipeptide. The tert-butyloxycarbonyl (Boc) group ensures selective peptide bond formation during synthesis, while the sarcosine (N-methylglycine) residue is key to its biochemical applications.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Synonyms | N-tert-Butoxycarbonylsarcosine, N-Boc-N-methylglycine | [1] |

| CAS Number | 13734-36-6 | [1][2] |

| Molecular Formula | C₈H₁₅NO₄ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98% (HPLC) | [2] |

| Melting Point | 83–119°C (range from different suppliers) | [1][2] |

| Solubility | Soluble in DMF, DCM, methanol, ethanol | [1] |

| Storage | Store in a cool, dry, well-ventilated place | [1] |

Core Application: A Building Block for Peptidomimetics

The primary application of this compound is in the synthesis of modified peptides, or peptidomimetics, with enhanced drug-like properties. The incorporation of a sarcosine residue via this building block addresses two major drawbacks of peptide drugs: proteolytic instability and poor membrane permeability.[3][4]

Enhancing Proteolytic Stability

The N-methylation of the peptide backbone, a key feature of sarcosine, sterically hinders the approach of proteases, which typically recognize and cleave amide bonds with an available N-H group.[3][5] This modification can significantly increase the half-life of a peptide in vivo.[6]

Improving Pharmacokinetics

By removing a hydrogen bond donor, N-methylation reduces a peptide's polarity and can favor conformations that are more compatible with membrane traversal.[5] This strategy has been shown to dramatically improve oral bioavailability. For example, a tri-N-methylated version of a somatostatin analog was found to have an oral bioavailability of 10%, a significant achievement for a peptide.[6][7] The use of polysarcosine as a hydrophilic block in other drug conjugates has also been shown to reduce clearance rates more effectively than PEGylation.[8]

Table 2: Comparative Pharmacokinetic Data of N-Methylated Peptides and Conjugates

| Modification | Parameter | Value | Comparison | Reference(s) |

|---|---|---|---|---|

| Tri-N-methylation (Cyclic Hexapeptide) | Oral Bioavailability | 10% | - | [6][7] |

| Polysarcosine Conjugate | Clearance Rate | 38.9 mL/day/kg | 47.3 mL/day/kg (PEG conjugate) | [8] |

Potential Application in Antibody-Drug Conjugate (ADC) Linkers

This compound is classified as a component for cleavable ADC linkers.[1][5] Peptide linkers are widely used in ADCs to connect a monoclonal antibody to a cytotoxic payload.[] These linkers are designed to be stable in systemic circulation but are cleaved by enzymes, such as Cathepsin B, within the lysosome of a target cancer cell to release the drug.[10]

While dipeptides like Val-Cit are common, the tetrapeptide Gly-Gly-Phe-Gly has also been successfully used.[][10] The inclusion of a Gly-Sar motif could offer a novel cleavage site for other lysosomal proteases while simultaneously conferring stability benefits to the linker itself.

Biochemical Context of Sarcosine

Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline and glycine.[8] It plays a role in the one-carbon cycle, which is essential for processes like nucleic acid synthesis.[11] Notably, sarcosine is a known inhibitor of the glycine transporter-1 (Gly-T1), which increases the concentration of glycine at the N-methyl-D-aspartate (NMDA) receptor in the brain, enhancing its function.[5] This activity has led to its investigation as a therapeutic for schizophrenia.[12][13]

Table 3: Pharmacokinetic Parameters of Sarcosine (as an adjunct therapy)

| Parameter | Value | Condition | Reference(s) |

|---|---|---|---|

| Tmax | ~1.5 - 2.5 hours | Oral administration in patients | [2][12] |

| t½ (half-life) | ~1 hour | Oral administration in patients | [2][12] |

Experimental Protocols

Representative Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative manual workflow for coupling this compound onto a resin-bound amino acid using standard Boc chemistry.

Materials:

-

Resin with a pre-loaded, N-terminally deprotected amino acid (e.g., H-Ala-Merrifield Resin).

-

This compound.

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide).

-

Deprotection agent: TFA (Trifluoroacetic acid) in DCM (Dichloromethane) (e.g., 50% v/v).

-

Washing solvents: DCM, Methanol.

-

Neutralization base: 10% DIPEA in DMF.

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 5 minutes.

-

-

Coupling:

-

Drain the DMF from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

-

Dry the resin under vacuum to obtain Boc-Gly-Sar-Ala-Resin.

-

-

Boc Deprotection (for subsequent couplings):

-

Treat the resin with 50% TFA in DCM for 30 minutes.

-

Drain the deprotection solution.

-

Wash the resin with DCM (3 times).

-

Neutralize the resin with 10% DIPEA in DMF (2 times).

-

Wash the resin with DMF (3 times) to prepare for the next coupling step.

-

Conclusion

This compound is more than a simple dipeptide derivative; it is a strategic tool for medicinal chemists and biochemists. Its core utility lies in the introduction of N-methylation, a proven strategy to enhance the stability and pharmacokinetic profile of peptide-based drug candidates.[3] The potential for its inclusion in sophisticated constructs like ADC linkers further broadens its applicability.[5] While direct quantitative data on peptides containing this specific dipeptide is sparse, the well-documented benefits of sarcosine incorporation provide a strong rationale for its use in the design of next-generation therapeutics. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to explore and unlock the full potential of this compound in their development pipelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Current Advances in Peptide Drug Development and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 7. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Safety, tolerability and pharmacokinetics of open label sarcosine added on to anti-psychotic treatment in schizophrenia - preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-Gly-Sar-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry and drug development. N-methylation can enhance proteolytic stability, improve membrane permeability, and constrain peptide conformation, often leading to increased potency and a more favorable pharmacokinetic profile. Boc-Gly-Sar-OH, a dipeptide building block containing N-methylglycine (sarcosine), offers a convenient method for introducing the Gly-Sar motif. This motif can disrupt secondary structures and act as a hinge region in peptide analogs.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent incorporation into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS). The methodologies address the unique challenges associated with coupling sterically hindered N-methylated residues.

Data Presentation

The successful synthesis and application of this compound in SPPS can be evaluated by several quantitative parameters. The following table summarizes typical expected values based on protocols for similar N-methylated amino acids.[1]

| Parameter | Expected Value | Notes |

| This compound Synthesis | ||

| Yield of Boc-Gly-Sar-OMe | > 90% | Solution-phase coupling of Boc-Gly-OH and Sar-OMe. |

| Yield of this compound | > 95% | Saponification of the methyl ester. |

| Purity (by HPLC/NMR) | > 98% | After purification. |

| SPPS Incorporation | ||

| Resin Substitution Level | 0.4 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS.[2] |

| Coupling Efficiency (this compound) | ~90-98% | May require optimized reagents and longer coupling times due to steric hindrance.[1] |

| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on peptide length and sequence complexity. |

| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is necessary. |

| Final Purified Peptide Yield | 10 - 30% | Post-purification yield. |

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of this compound

This protocol details the synthesis of the dipeptide building block from commercially available starting materials.

Step 1: Synthesis of Boc-Gly-Sar-OMe

-

Materials:

-

Boc-Gly-OH

-

Sarcosine methyl ester hydrochloride (Sar-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF.

-

In a separate flask, suspend Sar-OMe·HCl (1.0 eq) in DCM and add DIEA (1.1 eq) to neutralize the salt. Stir for 15 minutes.

-

Combine the two solutions and cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC or DIC (1.1 eq) in DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boc-Gly-Sar-OMe.

-

Purify by column chromatography if necessary.

-

Step 2: Saponification to this compound

-

Materials:

-

Boc-Gly-Sar-OMe

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water

-

1N HCl

-

-

Procedure:

-

Dissolve the crude or purified Boc-Gly-Sar-OMe in a mixture of MeOH/water or THF/water.

-

Cool the solution to 0 °C.

-

Add an aqueous solution of LiOH or NaOH (1.5 eq) dropwise.

-

Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound as a solid or oil.

-

Caption: Synthesis of this compound.

Protocol 2: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the this compound dipeptide.

-

Resin Selection and Preparation:

-

Select a suitable resin for Boc chemistry, such as Merrifield or PAM resin, based on the desired C-terminal acid or amide.[2]

-

Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

-

-

Loading of the First Amino Acid (C-terminal residue):

-

Follow standard procedures for loading the first Boc-protected amino acid onto the selected resin (e.g., Cesium salt method for Merrifield resin).[2]

-

-

Peptide Elongation Cycle (for each amino acid preceding this compound):

-

Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

-

Treat with fresh 50% TFA/DCM for 20-30 minutes to remove the Boc group.

-

Wash the resin with DCM (3x) and Isopropanol (IPA) (2x).

-

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Treat with 10% DIEA in DCM for 5 minutes (2x).

-

Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

-

-

Coupling:

-

In a separate vial, pre-activate the next Boc-amino acid (3 eq) with a coupling reagent like HBTU/HATU (2.9 eq) and DIEA (6 eq) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor coupling completion with the Kaiser test.

-

-

-

Coupling of this compound:

-

Deprotection and Neutralization: Perform the deprotection and neutralization steps as described above to expose the N-terminal amine of the growing peptide chain.

-

Activation and Coupling:

-

Due to the steric hindrance of the N-methyl group in sarcosine, a more potent activation method is recommended.[1][2] In a separate vial, dissolve this compound (3 eq), PyAOP (3 eq), and HOAt (3 eq) in DMF.

-

Add DIEA (6 eq) to the activation mixture and allow it to pre-activate for 5-10 minutes.

-

Add the activated dipeptide solution to the resin.

-

Agitate the reaction mixture for 2-6 hours. Longer coupling times are often necessary for N-methylated residues.

-

Monitor the reaction using the Isatin test or a Bromophenol Blue test, as the Kaiser test gives a false negative for secondary amines.

-

If coupling is incomplete, a second coupling (recoupling) with a freshly prepared activated solution is recommended.

-

-

Capping (Optional): If coupling remains incomplete after the second attempt, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

-

-

Final Cleavage and Deprotection:

-

After the full peptide sequence is assembled, wash the resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.

-